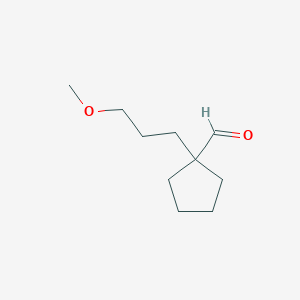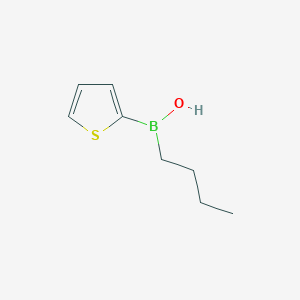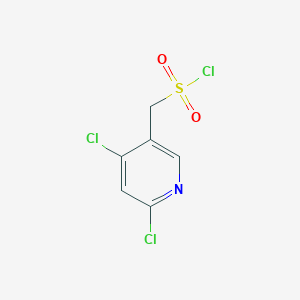
(4,6-Dichloropyridin-3-yl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,6-Dichloropyridin-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C6H4Cl3NO2S. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 4 and 6 positions and a methanesulfonyl chloride group at the 3 position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dichloropyridin-3-yl)methanesulfonyl chloride typically involves the chlorination of pyridine derivatives followed by the introduction of the methanesulfonyl chloride group. One common method includes the reaction of 4,6-dichloropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The compound is typically purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(4,6-Dichloropyridin-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically in the presence of a base like triethylamine.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Hydrolysis: Water or aqueous bases are used to hydrolyze the sulfonyl chloride group.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives.
Coupling Reactions: Products include biaryl compounds.
Hydrolysis: The major product is the corresponding sulfonic acid.
Applications De Recherche Scientifique
(4,6-Dichloropyridin-3-yl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to modify biomolecules for studying their functions.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4,6-Dichloropyridin-3-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making the compound reactive towards nucleophilic substitution reactions. The chlorine atoms on the pyridine ring also contribute to its reactivity by making the ring more electron-deficient and thus more susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-Chloropyridin-3-yl)methanesulfonyl chloride
- (pyridin-3-yl)methanesulfonyl chloride
Uniqueness
(4,6-Dichloropyridin-3-yl)methanesulfonyl chloride is unique due to the presence of two chlorine atoms at the 4 and 6 positions, which significantly influence its chemical reactivity and properties. This makes it distinct from other pyridine derivatives with different substitution patterns.
Propriétés
Formule moléculaire |
C6H4Cl3NO2S |
|---|---|
Poids moléculaire |
260.5 g/mol |
Nom IUPAC |
(4,6-dichloropyridin-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H4Cl3NO2S/c7-5-1-6(8)10-2-4(5)3-13(9,11)12/h1-2H,3H2 |
Clé InChI |
LKAWBFLHLOYVJP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1Cl)CS(=O)(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


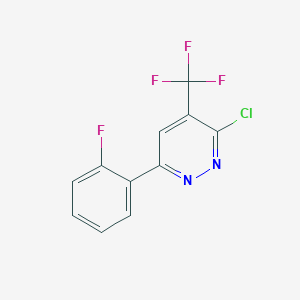
![5-{[(Tert-butoxy)carbonyl]amino}-3-(propoxymethyl)pentanoic acid](/img/structure/B13235128.png)
![2-[(3-Bromophenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B13235146.png)
![Bicyclo[4.1.0]heptane-2-sulfonamide](/img/structure/B13235149.png)

![{7,7-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13235155.png)
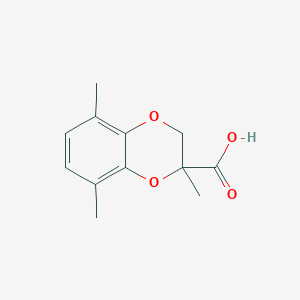
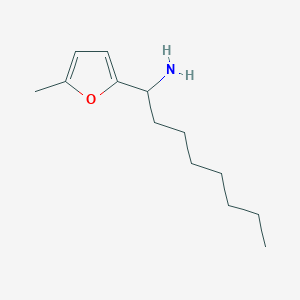
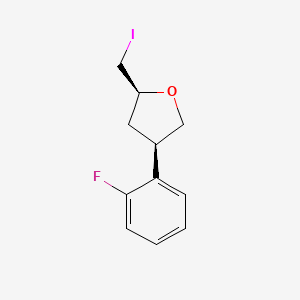
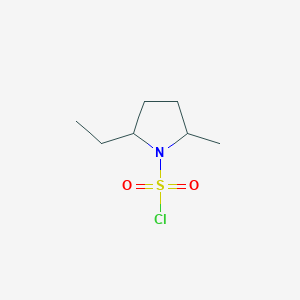
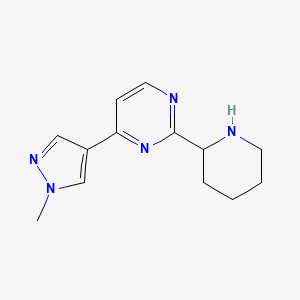
![1-Bromo-7-methylimidazo[1,5-a]pyridine](/img/structure/B13235202.png)
